molecular formula C8H7ClN2O4 B019035 N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide CAS No. 156016-33-0

N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide

Cat. No. B019035
Key on ui cas rn: 156016-33-0
M. Wt: 230.6 g/mol
InChI Key: RSCLKRDPCPYTGC-UHFFFAOYSA-N
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Patent
US07423040B2

Procedure details

224.5 g of sulphuric acid (50% w/w) was dissolved in 300 ml of water and cooled to 25° C. while stirring under a mild nitrogen purge. 185.1 g (1 mole) of N-(5-chloro-2-hydroxyphenyl)acetamide prepared according to Example 1a was added to the diluted sulphuric acid and mixed intensively. 4 ml of nitric acid 65% w/w was added to the foam formed on top of the reaction mixture at low stirring speed. The stirring speed was increased and 75 ml of nitric acid 65% w/w was added in 45 minutes, while maintaining the temperature between 23 and 26° C. The mixture was stirred vigorously for an additional 1 hour at 23-26° C. Then the mixture was cooled to 0-5° C. and vigorously stirred at this temperature for 1 hour. The solid was filtered off quickly, washed three times with 300 ml of cold water, sucked for at least 30 minutes and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry.
Quantity
224.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
185.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([OH:17])=[C:11]([NH:13][C:14](=[O:16])[CH3:15])[CH:12]=1.[N+:18]([O-])([OH:20])=[O:19]>O>[Cl:6][C:7]1[CH:8]=[C:9]([N+:18]([O-:20])=[O:19])[C:10]([OH:17])=[C:11]([NH:13][C:14](=[O:16])[CH3:15])[CH:12]=1

Inputs

Step One
Name
Quantity
224.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
185.1 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC(C)=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
while stirring under a mild nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
ADDITION
Type
ADDITION
Details
mixed intensively
CUSTOM
Type
CUSTOM
Details
formed on top of the reaction mixture at low stirring speed
TEMPERATURE
Type
TEMPERATURE
Details
The stirring speed was increased
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 23 and 26° C
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for an additional 1 hour at 23-26° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
vigorously stirred at this temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off quickly
WASH
Type
WASH
Details
washed three times with 300 ml of cold water
WAIT
Type
WAIT
Details
sucked for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
dried at 50° C.
CUSTOM
Type
CUSTOM
Details
till dry

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=C(C1)NC(C)=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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